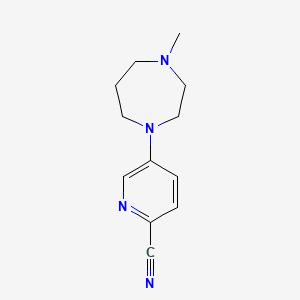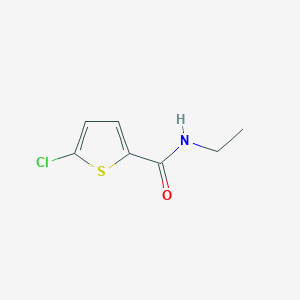
2-(Methylsulfonylmethyl)-4-phenyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfonylmethyl)-4-phenyl-1,3-thiazole is a chemical compound with the molecular formula C10H11NO2S2. It is commonly referred to as MMPT and is a thiazole derivative. MMPT has gained attention in scientific research for its potential use in the treatment of various diseases, including cancer and diabetes.
Mecanismo De Acción
The exact mechanism of action of MMPT is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in cell growth and division. MMPT has also been found to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MMPT has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and division. MMPT has also been found to induce the production of ROS, which can lead to apoptosis in cancer cells. In addition, MMPT has been found to increase insulin secretion and improve glucose tolerance, making it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMPT in lab experiments is its relatively low cost and easy synthesis method. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the mechanism of action of MMPT and its potential side effects.
Direcciones Futuras
There are several future directions for research on MMPT. One area of research is the development of more efficient synthesis methods for MMPT. Another area of research is the exploration of MMPT's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of MMPT and its potential side effects.
Métodos De Síntesis
The synthesis of MMPT involves the reaction of 2-aminothiophenol with formaldehyde and dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of MMPT obtained through this method is around 70-80%.
Aplicaciones Científicas De Investigación
MMPT has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that MMPT possesses anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by reducing the expression of certain genes. MMPT has also been studied for its potential use in the treatment of diabetes, as it has been found to increase insulin secretion and improve glucose tolerance.
Propiedades
IUPAC Name |
2-(methylsulfonylmethyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-16(13,14)8-11-12-10(7-15-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQOPCDBPCVCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonylmethyl)-4-phenyl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)




![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)


![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)




